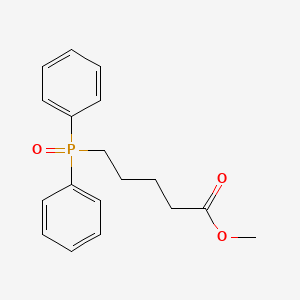

Methyl 5-(diphenylphosphoryl)pentanoate

Description

Evolution of Organophosphorus Compounds in Synthetic and Materials Science

The field of organophosphorus chemistry has a rich history, with its foundations laid in the 19th century. The first synthesis of tetraethyl pyrophosphate (TEPP) occurred in 1854, although its toxic properties as a cholinesterase inhibitor were not discovered until much later. nih.gov The development of methodologies to create the crucial carbon-phosphorus (C-P) bond by chemists like Arbuzov and Michaelis is considered the birth of modern organophosphorus chemistry, providing the tools to introduce phosphorus into organic molecules.

Throughout the 20th century, research into organophosphorus compounds expanded dramatically, leading to two parallel developments. On one hand, extensive research was conducted to synthesize compounds with high mammalian toxicity for use as chemical warfare agents, such as Tabun, Sarin, and Soman. nih.gov On the other hand, this research also paved the way for the creation of commercially significant products, most notably pesticides. nih.govwikipedia.org Organophosphate insecticides became particularly prominent in the 1970s, replacing many banned organochlorine pesticides. nih.gov Beyond agrochemicals, organophosphorus compounds have found broad applications as flame retardants, plasticizers, hydraulic fluids, and performance additives in various industrial materials. wikipedia.org

Significance of the Diphenylphosphoryl Moiety in Modern Organic Synthesis

The diphenylphosphoryl group is a key functional moiety in a variety of reagents that facilitate important transformations in modern organic synthesis. Its utility is exemplified by the widespread use of diphenylphosphoryl azide (DPPA). wikipedia.orgchemicalbook.com Developed in 1972, DPPA is a versatile and stable reagent employed in numerous reactions. chemicalbook.comchemicalbook.com

One of its most prominent applications is in the Curtius rearrangement, a reaction that converts carboxylic acids into isocyanates, which are valuable intermediates for synthesizing amines, urethanes, and ureas. chemicalbook.comchemicalbook.comyoutube.com The diphenylphosphate anion, formed during the reaction, is an excellent leaving group, which facilitates the key transformation. wikipedia.org DPPA is also widely used as a coupling agent in peptide synthesis, where it promotes the formation of amide bonds, often with minimal racemization. chemicalbook.comchemicalbook.com Furthermore, the diphenylphosphoryl group is instrumental in the Mitsunobu reaction for converting alcohols into azides with stereochemical inversion and in macrolactamization reactions. chemicalbook.comresearchgate.net The extensive use of reagents like DPPA underscores the importance of the diphenylphosphoryl moiety in enabling efficient and selective bond-forming reactions.

Positioning Methyl 5-(diphenylphosphoryl)pentanoate within Ester and Phosphine (B1218219) Oxide Chemistry

This compound is a bifunctional molecule containing two key chemical entities: a methyl ester and a phosphine oxide.

The methyl ester portion of the molecule is derived from pentanoic acid (also known as valeric acid). wikipedia.org Esters like methyl pentanoate are common in organic chemistry and are known for their characteristic fruity odors. wikipedia.org They can undergo reactions typical of esters, such as hydrolysis back to the carboxylic acid and alcohol.

The phosphine oxide group, specifically a diphenylphosphine (B32561) oxide, is the other defining feature. Phosphine oxides are notably stable compounds, and their formation is often the thermodynamic driving force for certain reactions, most famously the Wittig reaction and its variants. nih.govwpmucdn.com In the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, phosphonate carbanions react with aldehydes or ketones to form alkenes, typically with high E-selectivity. organic-chemistry.org The byproduct of this reaction is a water-soluble phosphate ester, which is easily separated from the desired alkene product. organic-chemistry.org

The structure of this compound, with a carbon chain attached to the phosphorus atom, is characteristic of a Horner-Wadsworth-Emmons type reagent. Such reagents are used to introduce a carbon chain with a double bond into a target molecule. Indeed, related structures such as Isopropyl 5-(diphenylphosphoryl)pentanoate have been identified as potential trace impurities in the commercial preparations of pharmaceuticals like latanoprost, a drug used to treat glaucoma. caymanchem.comsmolecule.com This suggests that such compounds serve as reagents in olefination steps during complex syntheses. Therefore, this compound is positioned at the intersection of ester chemistry and the chemistry of phosphine oxides, primarily finding its relevance as a specialized reagent in olefination reactions for organic synthesis.

Structure

2D Structure

Properties

Molecular Formula |

C18H21O3P |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

methyl 5-diphenylphosphorylpentanoate |

InChI |

InChI=1S/C18H21O3P/c1-21-18(19)14-8-9-15-22(20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |

InChI Key |

MQJLLWRERJGCTM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Diphenylphosphoryl Pentanoate and Its Analogues

Direct Esterification Approaches to Methyl 5-(Diphenylphosphoryl)pentanoate

The most straightforward route to this compound involves the direct esterification of its corresponding carboxylic acid precursor, 5-(diphenylphosphoryl)pentanoic acid.

Esterification of 5-(Diphenylphosphoryl)pentanoic Acid with Methanol (B129727)

The classical Fischer-Speier esterification is a primary method for the conversion of 5-(diphenylphosphoryl)pentanoic acid to its methyl ester. wikipedia.orgresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of methanol or by the removal of water as it is formed. google.comjk-sci.comresearchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. google.com

Optimization of Reaction Conditions for Methyl Ester Formation

The efficiency of the methyl ester formation can be influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. While specific optimization studies for the esterification of 5-(diphenylphosphoryl)pentanoic acid are not extensively detailed in the literature, general principles of esterification optimization can be applied.

The use of milder and more selective esterification agents can also be considered. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder, neutral conditions, which can be advantageous if the substrate is sensitive to strong acids. nih.gov

Table 1: General Parameters for Optimization of Fischer Esterification

| Parameter | Conditions to Consider | Rationale |

| Catalyst | Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid | Strong proton source to activate the carbonyl group. |

| Methanol | Used in large excess | Shifts the reaction equilibrium towards the product side. |

| Temperature | Reflux temperature of methanol | Provides the necessary activation energy for the reaction. |

| Water Removal | Azeotropic distillation, use of desiccants | Removes a byproduct, driving the equilibrium forward. |

Carbon-Phosphorus Bond Formation Strategies

The synthesis of this compound and its analogues fundamentally relies on the formation of a stable carbon-phosphorus (C-P) bond. Various strategies have been developed to achieve this, primarily involving the reaction of a phosphorus-containing nucleophile with a carbon-based electrophile.

Utilization of Diphenylphosphoryl Halides in Coupling Reactions

While not explicitly detailed for the synthesis of 5-(diphenylphosphoryl)pentanoic acid, the reaction of diphenylphosphinous halides (Ph₂P-X, where X is a halogen) with appropriate carbon nucleophiles represents a potential route. However, a more common and versatile approach for creating the C-P bond in phosphine (B1218219) oxides is the Michaelis-Arbuzov reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A variation of this, the Michaelis-Becker reaction, involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide.

For the synthesis of the precursor acid, a plausible strategy would involve the reaction of a diphenylphosphinite with a 5-halopentanoate ester. The reaction of an ethyl or methyl 5-halopentanoate with a diphenylphosphinite, such as ethyl diphenylphosphinite (Ph₂POEt), would proceed via an Arbuzov-type rearrangement to yield the corresponding phosphinate ester. Subsequent hydrolysis of the ester would yield 5-(diphenylphosphoryl)pentanoic acid.

Reactions Involving Triphenylphosphine Oxide and Pentanoic Acid Derivatives

Triphenylphosphine oxide (TPPO) is a very stable compound and is generally considered a byproduct of many organic reactions, such as the Wittig and Mitsunobu reactions. Its direct use as a starting material to form new C-P bonds by reacting with pentanoic acid derivatives is not a conventional synthetic route due to the high stability of the P=O bond in TPPO.

However, a more feasible approach involves the use of secondary phosphine oxides, such as diphenylphosphine (B32561) oxide (Ph₂P(O)H). wikipedia.org The tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form (Ph₂POH) allows for nucleophilic attack by the phosphorus atom. nih.gov The reaction of diphenylphosphine oxide with a suitable electrophilic pentanoic acid derivative, such as a methyl 5-halopentanoate, in the presence of a base, could potentially lead to the formation of this compound. This type of reaction is a variation of the Michaelis-Becker reaction. nih.gov

Table 2: Key Reactions for Carbon-Phosphorus Bond Formation

| Reaction Name | Reactants | Product Type | Relevance to Target Synthesis |

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Phosphonate | A general method for C-P bond formation. |

| Michaelis-Becker | Sodium dialkyl phosphite + Alkyl halide | Phosphonate | A variation of the Arbuzov reaction. |

| Reaction of Secondary Phosphine Oxides | R₂P(O)H + Alkyl halide (with base) | Tertiary Phosphine Oxide | A direct route to the diphenylphosphoryl group. nih.govorganic-chemistry.org |

Derivatization and Interconversion Pathways

Once this compound is synthesized, it can serve as a versatile intermediate for further chemical transformations. The functional groups present in the molecule, namely the ester and the diphenylphosphoryl group, offer several possibilities for derivatization.

The ester group can be hydrolyzed back to the carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid, under acidic or basic conditions. This carboxylic acid can then be converted to other derivatives such as amides, acid chlorides, or other esters. The diphenylphosphoryl group is generally stable to many reaction conditions. However, the P=O bond can be reduced to a phosphine under harsh conditions using reducing agents like trichlorosilane. wikipedia.org

Further functionalization of the phenyl rings on the phosphorus atom is also a possibility, although this would typically require more forcing conditions and may lead to a mixture of products. The aliphatic chain can also be a site for further reactions, depending on the desired target molecule. For example, α-bromination of the ester could be achieved using N-bromosuccinimide under radical conditions, introducing a new functional handle for subsequent modifications.

Hydrolysis of Related Esters to the Corresponding Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions.

Under acidic conditions, the ester is typically heated with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uksavemyexams.com The reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is generally preferred due to its irreversibility and the ease of product separation. chemguide.co.uksavemyexams.com This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction yields the sodium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture with a strong acid precipitates the desired carboxylic acid. savemyexams.com

The general scheme for the hydrolysis of this compound is as follows:

Acid-Catalyzed Hydrolysis: CH₃O₂C(CH₂)₄P(O)(C₆H₅)₂ + H₂O ⇌ [H⁺] ⇌ HO₂C(CH₂)₄P(O)(C₆H₅)₂ + CH₃OH

Base-Promoted Hydrolysis (Saponification):

CH₃O₂C(CH₂)₄P(O)(C₆H₅)₂ + NaOH → Na⁺⁻O₂C(CH₂)₄P(O)(C₆H₅)₂ + CH₃OH

Na⁺⁻O₂C(CH₂)₄P(O)(C₆H₅)₂ + H⁺ → HO₂C(CH₂)₄P(O)(C₆H₅)₂ + Na⁺

A representative data table for the hydrolysis of a generic diphenylphosphinoyl alkyl ester is presented below, illustrating typical reaction conditions and outcomes.

| Entry | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 M HCl (aq) | Dioxane/H₂O | 100 | 12 | ~85 |

| 2 | 1 M NaOH (aq) | Ethanol/H₂O | 80 | 4 | >95 (as salt) |

Transesterification Reactions for Alkoxy Group Exchange

Transesterification is a versatile method for converting this compound into other esters by exchanging its methoxy (B1213986) group with a different alkoxy group. This process is typically catalyzed by either an acid or a base. jbiochemtech.com

In acid-catalyzed transesterification, a protic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used as the solvent.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide is a potent nucleophile that attacks the carbonyl carbon. This method is often faster than the acid-catalyzed counterpart. To ensure the desired product is obtained, the alkoxide used should correspond to the alcohol being introduced.

The general equation for the transesterification of this compound is:

CH₃O₂C(CH₂)₄P(O)(C₆H₅)₂ + R-OH ⇌ [Catalyst] ⇌ R-O₂C(CH₂)₄P(O)(C₆H₅)₂ + CH₃OH

Below is a hypothetical data table for the transesterification of this compound with ethanol, showcasing plausible reaction parameters.

| Entry | Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (cat.) | Ethanol (excess) | 78 | 24 | ~70 |

| 2 | NaOEt (cat.) | Ethanol (excess) | 78 | 6 | ~90 |

Innovative Synthetic Approaches and Multicomponent Reactions

Recent advancements in synthetic organic chemistry have introduced novel methods that could be applied to the synthesis of this compound and its analogues. These innovative approaches often offer milder reaction conditions, higher efficiency, and the potential for creating complex molecules in a single step.

Visible-Light-Promoted Phosphorylation Carbonylation in Related Systems

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In related systems, the difunctionalization of unactivated alkenes through phosphorylation and carbonylation has been reported. researchgate.net This strategy allows for the simultaneous introduction of a phosphoryl group and a carbonyl group across a double bond.

For instance, a copper-catalyzed visible-light-mediated trichloromethylative carbonylation of ethylene (B1197577) has been developed, which could be conceptually adapted. researchgate.net Similarly, visible-light-induced hydrophosphinylation of unactivated alkenes with diaryl phosphine oxides has been achieved using organic dyes as photocatalysts. rsc.org These methods highlight the potential for developing a one-pot synthesis of β-phosphoryl carboxylic acid derivatives from simple alkenes, carbon monoxide, and a phosphorus source, which could then be esterified to yield compounds structurally related to this compound.

Exploration of Phosphoryl Compound Rearrangement Reactions

Molecular rearrangements involving phosphoryl groups offer another innovative avenue for the synthesis of functionalized organophosphorus compounds. The researchgate.netbeilstein-journals.org-phospha-Brook rearrangement is a notable example, involving the migration of a phosphoryl group from a carbon atom to an oxygen atom. nih.gov This rearrangement can be a key step in the synthesis of α-hydroxyphosphoryl compounds and their derivatives. nih.govcdnsciencepub.com

The reaction typically proceeds via the formation of an α-hydroxyphosphonate, which then undergoes intramolecular rearrangement. beilstein-journals.org This strategy can be utilized in a tandem sequence, such as a Pudovik reaction followed by a phospha-Brook rearrangement, to access valuable phosphoric esters. beilstein-journals.org The mechanism involves the deprotonation of the hydroxyl group, followed by the nucleophilic attack of the resulting alkoxide on the phosphorus center, leading to a pentacoordinate phosphorus intermediate that resolves to the rearranged product. researchgate.net The driving force for this rearrangement is the formation of the thermodynamically more stable P-O bond. nih.gov

While not a direct synthesis of this compound, the principles of these rearrangement reactions could inspire novel synthetic routes to its analogues with different substitution patterns.

Reaction Mechanisms and Reactivity Profiles of Methyl 5 Diphenylphosphoryl Pentanoate

Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of the methyl ester function in Methyl 5-(diphenylphosphoryl)pentanoate can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways.

Kinetic and Thermodynamic Studies of Acid-Catalyzed Hydrolysis

The general mechanism for acid-catalyzed ester hydrolysis is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.

Table 1: General Steps in AAC2 Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen |

| 2 | Nucleophilic attack by water |

| 3 | Proton transfer |

| 4 | Elimination of the alcohol (methanol) |

| 5 | Deprotonation to yield the carboxylic acid |

Kinetic studies on the hydrolysis of various methyl esters indicate that the reaction rate is influenced by factors such as steric hindrance and the electronic nature of the substituents. For long-chain esters, the alkyl chain is not expected to significantly alter the fundamental mechanism but may influence the rate through steric effects or by affecting the solubility of the substrate in the aqueous acidic medium.

Thermodynamic parameters for the hydrolysis of esters are generally characterized by a negative Gibbs free energy change, indicating a spontaneous process, although the reaction is often slow without a catalyst. nih.gov The enthalpy of hydrolysis for esters is typically small and can be either exothermic or endothermic, while the entropy change is often slightly negative.

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, or saponification, of esters is an irreversible process that typically proceeds via the BAC2 mechanism. chemistrysteps.com This pathway involves the nucleophilic acyl substitution by a hydroxide (B78521) ion. For phosphinates, which share similarities with the phosphoryl group in the target molecule, base-catalyzed hydrolysis is a well-established method for their conversion to the corresponding phosphinic acids. nih.gov

The mechanism commences with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. The final step is a rapid, irreversible acid-base reaction between the carboxylic acid and the methoxide ion, which drives the reaction to completion.

Table 2: General Steps in BAC2 Base-Mediated Ester Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack by hydroxide ion |

| 2 | Formation of a tetrahedral intermediate |

| 3 | Elimination of the alkoxide (methoxide) |

| 4 | Irreversible deprotonation of the carboxylic acid |

The rate of base-catalyzed hydrolysis is sensitive to steric hindrance around the carbonyl group. In the case of this compound, the diphenylphosphoryl group is sufficiently remote from the ester functionality, and therefore, significant steric impediment is not anticipated. The electronic influence of the distant phosphoryl group on the ester's reactivity is expected to be minimal.

Nucleophilic Reactivity at the Phosphoryl Center

The phosphorus atom in the diphenylphosphoryl group is electrophilic and can be a target for nucleophilic attack.

Interaction with External Nucleophiles

Nucleophilic substitution at a pentavalent phosphorus center can proceed through either a concerted SN2(P)-type mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. acs.org The reactivity of the phosphorus center in diphenylphosphoryl compounds is influenced by the nature of the substituents on the phosphorus atom. The two phenyl groups are electron-withdrawing, which can enhance the electrophilicity of the phosphorus atom.

Reactions with strong nucleophiles can lead to the cleavage of the P-C bonds, although this generally requires harsh conditions. The pentanoate chain itself is not a good leaving group, making direct substitution at the phosphorus center by displacement of the entire chain unlikely under normal conditions.

Studies on the Phosphine (B1218219) Oxide Lewis Basicity

The oxygen atom of the phosphoryl group in phosphine oxides possesses significant Lewis basicity due to the polarization of the P=O bond. wikipedia.orgresearchgate.net This basicity allows phosphine oxides to act as ligands for various metal ions and to participate in hydrogen bonding. chemrxiv.org The Lewis basicity of the diphenylphosphoryl group in this compound is expected to be comparable to that of other triarylphosphine oxides.

Studies on the basicity of phosphine oxides have shown that trialkylphosphine oxides are generally more basic than triarylphosphine oxides due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups. chemrxiv.orgacs.org The presence of the ester-containing pentanoate chain is not expected to significantly alter the inherent Lewis basicity of the diphenylphosphoryl moiety. This Lewis basicity is a key feature in the coordination chemistry of such compounds and their use as catalysts or ligands in various chemical transformations.

Reactions Involving the Pentanoate Chain Functionalities

The pentanoate chain in this compound is a saturated alkyl chain and is generally unreactive under mild conditions. However, the presence of the terminal diphenylphosphoryl group can influence the reactivity of the C-H bonds along the chain, particularly at the α- and β-positions to the phosphorus atom, although such reactions typically require strong bases or radical initiators. Functionalization of the alkyl chain in phosphine oxides can be achieved under specific conditions, but these reactions are not as common as those involving the phosphoryl group or other functional groups present in the molecule.

Functional Group Interconversions along the Alkyl Chain

The alkyl chain of this compound, particularly the terminal methyl ester, is the primary site for functional group interconversions. These transformations are fundamental in modifying the molecule's properties and for its potential use in further synthetic applications.

Hydrolysis of the Ester:

One of the most common reactions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This typically involves reacting the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates methanol to form the carboxylic acid.

Reduction of the Ester:

The methyl ester group can be reduced to a primary alcohol, 5-(diphenylphosphoryl)pentan-1-ol. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent that readily reduces esters to primary alcohols. harvard.edu The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide ion and a second hydride addition to the resulting aldehyde intermediate.

Lithium Borohydride (LiBH₄): A milder reducing agent that can also be used for the selective reduction of esters in the presence of less reactive functional groups. harvard.edu

The resulting alcohol can then undergo further functional group transformations, such as conversion to alkyl halides or other derivatives, providing a versatile handle for further molecular elaboration.

Table of Functional Group Interconversions:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. NaOH, H₂O/MeOH, heat 2. H₃O⁺ | 5-(diphenylphosphoryl)pentanoic acid | Hydrolysis |

| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 5-(diphenylphosphoryl)pentan-1-ol | Reduction |

Radical Chemistry and Alpha-Alkylation Pathways

The carbon atom alpha to the ester carbonyl group in this compound is activated and can participate in reactions such as alpha-alkylation. Radical reactions involving the alkyl chain are also a possibility, though less commonly explored for this specific molecule.

Alpha-Alkylation:

The α-hydrogens of the ester are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. This allows for the introduction of various alkyl substituents, further diversifying the molecular structure. The general mechanism involves the deprotonation at the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile.

Radical Chemistry:

Tautomerism and Conformational Dynamics Studies

The structural and dynamic properties of this compound are crucial for understanding its reactivity and interactions.

Tautomerism:

This compound exists as a tertiary phosphine oxide, which does not have the hydrogen atom on the phosphorus necessary for the common phosphine oxide-phosphinous acid tautomerism observed in secondary phosphine oxides. researchgate.netnih.gov In secondary phosphine oxides, a tautomeric equilibrium exists between the pentavalent phosphine oxide form and the trivalent phosphinous acid form. rsc.org However, for a tertiary phosphine oxide like this compound, this type of tautomerism is not possible.

Conformational Dynamics:

The conformational flexibility of this compound arises from the rotation around the single bonds in its pentanoate chain and the orientation of the phenyl groups attached to the phosphorus atom.

A study on structurally related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid using dipole moments, IR spectroscopy, and DFT calculations revealed that such molecules exist as a conformational equilibrium of several forms in solution. mdpi.comnih.gov The arrangement of the phosphoryl-containing fragments and the orientation of the substituents at the phosphorus atoms are key factors determining the preferred conformers. mdpi.comnih.gov These conformers are often stabilized by various intramolecular hydrogen contacts. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Methyl 5-(diphenylphosphoryl)pentanoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms within the molecule. For a complete structural assignment, ¹H, ¹³C, and ³¹P NMR spectroscopy are employed.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the methylene (B1212753) protons of the pentanoate chain, and the methyl protons of the ester group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key to assigning the hydrogen environments.

While specific experimental data for this compound is not publicly available, the expected ¹H NMR spectral data can be inferred from closely related structures like ethyl 5-(diphenylphosphoryl)pentanoate. rsc.org The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.4-7.8 ppm). The methyl protons of the ester group would be expected to appear as a singlet in the upfield region (around δ 3.6 ppm). The methylene protons of the pentanoate chain would exhibit complex multiplets due to spin-spin coupling with adjacent protons and potentially with the phosphorus atom.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the phenyl rings, the methylene carbons of the aliphatic chain, and the methyl carbon of the ester. The carbon atoms directly bonded to the phosphorus atom would show characteristic coupling (J-coupling), providing valuable connectivity information.

Based on analogous compounds, the carbonyl carbon is expected to resonate in the δ 170-175 ppm region. rsc.org The aromatic carbons would appear in the δ 128-135 ppm range, with the carbon atom directly attached to the phosphorus (ipso-carbon) showing a distinct chemical shift and coupling constant. The aliphatic carbons of the pentanoate chain would be found in the upfield region of the spectrum.

Phosphorus-31 (³¹P) NMR for Phosphoryl Moiety Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for characterizing the phosphoryl group. The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of one phosphorus atom in a specific chemical environment. The chemical shift of this signal is indicative of the oxidation state and coordination of the phosphorus atom. For similar diphenylphosphoryl compounds, the ³¹P chemical shift is typically observed in the range of δ 25-35 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.4 - 7.8 | multiplet | Aromatic protons (10H) |

| ¹H | ~ 3.6 | singlet | OCH₃ (3H) |

| ¹H | ~ 2.2 - 2.5 | multiplet | -CH₂-P=O (2H) |

| ¹H | ~ 2.3 | triplet | -CH₂-C=O (2H) |

| ¹H | ~ 1.6 - 1.8 | multiplet | -CH₂-CH₂-CH₂- (4H) |

| ¹³C | ~ 173 | singlet | C=O |

| ¹³C | ~ 128 - 135 | multiplet | Aromatic carbons |

| ¹³C | ~ 51 | singlet | OCH₃ |

| ¹³C | ~ 20 - 35 | multiplet | Aliphatic carbons |

| ³¹P | ~ 25 - 35 | singlet | P=O |

Note: The data in this table is predicted based on the analysis of analogous compounds and general principles of NMR spectroscopy, as specific experimental data is not available in the cited sources.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound and for studying its fragmentation patterns. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the methyl pentanoate moiety, or cleavage at the P-C bonds, leading to the formation of the diphenylphosphoryl cation or related fragments. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the P=O (phosphoryl), C=O (ester carbonyl), C-O (ester), and P-C (phosphorus-carbon) stretching vibrations. The aromatic C-H and aliphatic C-H stretching and bending vibrations would also be present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P=O stretch | 1180 - 1250 |

| C=O stretch (ester) | 1735 - 1750 |

| C-O stretch (ester) | 1000 - 1300 |

| P-C stretch | 650 - 800 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

Computational Chemistry and Theoretical Modeling of Methyl 5 Diphenylphosphoryl Pentanoate

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT can identify stable, low-energy conformations, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the atomic motions based on a given force field, MD allows for a thorough exploration of the conformational landscape. For Methyl 5-(diphenylphosphoryl)pentanoate, an MD simulation would reveal the flexibility of the alkyl chain, the rotational dynamics of the phenyl groups, and the potential for intramolecular interactions. The results are often visualized through trajectory analysis and can be quantified by plotting properties like the root-mean-square deviation (RMSD) over time or by generating a Ramachandran-like plot for key dihedral angles to map the accessible conformational space.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis of Key Transformations

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to locate the transition state structures. By identifying the geometry of these high-energy intermediates, researchers can understand the steric and electronic factors that govern the reaction pathway. The vibrational frequency analysis of a calculated transition state would show a single imaginary frequency corresponding to the motion along the reaction coordinate.

Applications in Specialized Chemical Research and Development

Establishment as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, particularly within the pharmaceutical industry, the purity and exact composition of chemical substances are paramount. Methyl 5-(diphenylphosphoryl)pentanoate and its analogs serve as critical reference standards for ensuring the quality of active pharmaceutical ingredients (APIs). A reference standard is a highly purified compound used as a measurement benchmark in analytical tests.

This compound is utilized in the development and validation of sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC). These methods are essential for separating and quantifying individual components within a complex mixture. For instance, a robust chromatographic method was developed to quantify the API Latanoprost, used in glaucoma treatment, alongside six of its potential impurities. Among these impurities is the isopropyl analog of this compound, namely propan-2-yl 5-(diphenylphosphoryl)pentanoate. The development of such methods relies on having pure samples of potential impurities to confirm their identity and concentration, ensuring the final drug product is safe and effective.

The table below outlines typical parameters in a chromatographic method where such a reference standard would be essential.

| Parameter | Specification | Purpose |

| Column | Chiral and Cyano stationary phases | To achieve separation of structurally similar compounds and isomers. |

| Mobile Phase | Gradient elution with a mixture of organic solvents and buffers | To resolve compounds with different polarities effectively over the analysis time. |

| Detector | UV at 210 nm | To detect and quantify the compounds of interest based on their ultraviolet absorbance. |

| Flow Rate | Typically 1.0 - 2.0 mL/min | To ensure optimal separation and peak shape. |

| Temperature | Controlled, e.g., 25 °C | To maintain reproducibility of retention times. |

This interactive table summarizes common conditions for the chromatographic analysis of pharmaceutical compounds and their impurities.

The primary role of this compound as a reference standard is in the quality control (QC) and quality assurance (QA) of pharmaceutical intermediates. It is categorized as a potential impurity, metabolite, or fine chemical intermediate in the synthesis of drugs like Latanoprost. The meticulous control over the purity of intermediates is a fundamental principle of pharmaceutical manufacturing, as the quality of these precursors directly impacts the quality of the final API. By using this compound as a standard, manufacturers can accurately identify and quantify its presence, ensuring that batches of the API meet stringent regulatory specifications for purity.

Investigation as a Building Block in Complex Chemical Synthesis

The structure of this compound makes it an attractive building block for the synthesis of more elaborate molecules. Organic building blocks are functionalized molecules that serve as the basic components for constructing larger, more complex molecular architectures.

The diphenylphosphoryl group is a key functional moiety that can be incorporated into larger molecular frameworks. While specific, large-scale applications of this compound as a precursor are proprietary or still in early research phases, its potential lies in its bifunctional nature. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, such as amines or alcohols, to form amides or esters, respectively. This allows the pentanoate chain to act as a flexible linker, introducing the bulky and electronically significant diphenylphosphoryl group into a target scaffold. Such scaffolds are of interest in medicinal chemistry and materials science.

Chemical probes are specialized molecules used to study biological processes. They often contain a reactive group, a reporter tag (like a fluorophore), and a ligand to direct the probe to a specific target. The functional groups of this compound provide handles for chemical modification, making it a potential intermediate for such probes. For example, the ester could be converted into a functional group that allows for "click chemistry," a method used to attach reporter tags. The diphenylphosphoryl group itself could be part of the recognition element of the probe or could be modified to alter the probe's properties. The synthesis of such complex tools is a modular process, relying on versatile intermediates to connect different functional parts.

Exploration in Organophosphorus Ligand Chemistry

Organophosphorus compounds, particularly phosphines, are among the most important ligands in transition-metal catalysis. These ligands coordinate to a metal center and modify its reactivity, enabling a vast range of chemical transformations. This compound, which is a phosphine (B1218219) oxide, is a precursor to a potentially valuable phosphine ligand.

The critical step in converting the phosphine oxide to a catalytically active phosphine is a reduction reaction. This process removes the oxygen atom from the P=O bond. Various reagents can achieve this transformation, with silanes being a common choice due to their effectiveness and relatively mild conditions.

A general reaction for this conversion is shown below:

Reduction of Phosphine Oxide to Phosphine

Starting Material: this compound (a phosphine oxide)

Reducing Agent: Silane (e.g., polymethylhydrosiloxane - PMHS)

Product: Methyl 5-(diphenylphosphino)pentanoate (a phosphine)

Once reduced, the resulting phosphine, Methyl 5-(diphenylphosphino)pentanoate, possesses a lone pair of electrons on the phosphorus atom, making it an excellent ligand for various transition metals like palladium, rhodium, and nickel. The presence of the ester group on the alkyl chain offers an additional feature; it can act as a secondary coordination site or be further modified to tune the ligand's solubility or steric properties, which are crucial for optimizing catalytic performance. The development of such functionalized phosphine ligands is a key area of research for creating more efficient and selective catalysts for organic synthesis.

Coordination Studies with Transition Metals and Lanthanides

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the coordination studies of this compound with transition metals and lanthanides. While the broader class of organophosphorus compounds, particularly phosphine oxides and phosphonate esters, is known to form complexes with a variety of metal ions, specific experimental data, such as coordination numbers, binding affinities, or structural characterization of complexes involving this compound, are not available in the public domain.

General studies on analogous functional groups suggest that the phosphoryl group (P=O) in similar molecules can act as a Lewis base, donating electron density to metal centers. However, without specific studies on this compound, any discussion of its coordination behavior would be speculative and fall outside the scope of established research findings.

Design of Novel Ligands for Catalytic Applications

Similarly, there is a lack of specific research on the use of this compound in the design of novel ligands for catalytic applications. The design of ligands for catalysis is a significant area of chemical research, and phosphorus-containing compounds are a cornerstone of this field due to their unique electronic and steric properties.

While the diphenylphosphoryl group is a common motif in ligand design, and the ester functionality could potentially be modified to create more complex ligand structures, there are no specific examples in the literature where this compound has been used as a starting material or a key building block for a catalytically active ligand. Research in this area tends to focus on other phosphine, phosphite (B83602), and phosphonate-based ligands. Therefore, no detailed research findings or data tables on the catalytic performance of ligands derived from this specific compound can be provided.

Q & A

Q. What synthetic routes are recommended for preparing methyl 5-(diphenylphosphoryl)pentanoate, and what experimental conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or phosphorylation of pentanoate precursors. For example, analogous compounds like isopropyl 5-(diphenylphosphoryl)pentanoate are synthesized using activated intermediates (e.g., bromopentanoate esters) under basic conditions. A method involving NaH in DMF as a base for alkylation reactions (as seen in ethyl 5-bromopentanoate reactions) may be adapted . Post-synthesis, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) is recommended for purification. Yield optimization requires strict anhydrous conditions and controlled temperature (0–25°C).

Q. How should researchers characterize the purity and structural identity of this compound?

Critical characterization methods include:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phases to assess purity. Retention times for phosphorylated esters are typically >10 minutes under gradient elution .

- NMR : H and P NMR are essential. The methyl ester group appears as a singlet at ~3.6 ppm, while the phosphoryl group shows a P signal at 25–30 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] = 357.12 for CHOP).

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to hydrolysis due to the phosphoryl and ester groups. Store desiccated at −20°C under inert gas (N or Ar). Stability tests show <5% degradation over 6 months under these conditions. Avoid exposure to strong acids/bases or elevated temperatures (>40°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from residual solvents, stereochemical variations, or impurities. For example, isopropyl analogs in latanoprost preparations show minor HPLC peaks due to phosphoryl-group racemization . To address this:

Q. What methodologies are effective for analyzing trace impurities in this compound during synthesis?

Impurity profiling requires:

- LC-MS/MS : Detect and quantify byproducts like dephosphorylated esters or oxidation products (e.g., sulfoxide derivatives). Use MRM (multiple reaction monitoring) for sensitivity .

- Isotopic Labeling : Introduce C or H labels at the methyl or pentanoate chain to track degradation pathways .

- Headspace GC-MS : Identify volatile impurities (e.g., residual solvents) from reaction steps .

Q. How can the reactivity of the phosphoryl group in this compound be leveraged for further functionalization?

The phosphoryl group participates in Staudinger reactions or nucleophilic substitutions. For example:

Q. What computational tools predict the physicochemical properties of this compound?

QSAR (Quantitative Structure-Activity Relationship) models and DFT (Density Functional Theory) calculations can predict:

- LogP : ~3.2 (indicating moderate lipophilicity).

- pKa : The phosphoryl group has a pKa of ~1.5, while the ester is stable at physiological pH .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or THF for in vitro studies .

Methodological Best Practices

Q. How should researchers design kinetic studies for hydrolysis of this compound?

- Buffer Systems : Use phosphate buffers (pH 2–12) to assess pH-dependent hydrolysis. Monitor via HPLC every 30 minutes.

- Temperature Dependence : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to calculate activation energy.

- Isotope Effects : Compare hydrolysis rates in HO vs. DO to identify rate-limiting steps .

Q. What strategies mitigate side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.